5-Decanoyl-2-hydroxybenzoic acid
Overview
Description
5-Decanoyl-2-hydroxybenzoic acid is a chemical compound with the molecular formula C17H24O4. It is a derivative of benzoic acid, featuring a decanoyl group attached to the 5-position and a hydroxyl group at the 2-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decanoyl-2-hydroxybenzoic acid typically involves the esterification of 2,5-dihydroxybenzoic acid with decanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification techniques. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 5-Decanoyl-2-hydroxybenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction reactions typically result in the formation of alcohols or aldehydes.
Substitution: Substitution reactions can produce various derivatives, including esters or amides.
Scientific Research Applications
5-Decanoyl-2-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: It can be used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound may serve as a ligand in biochemical studies or as a probe in molecular biology research.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or as an intermediate in pharmaceutical synthesis.
Industry: The compound can be utilized in the production of various industrial chemicals and materials.
Mechanism of Action
5-Decanoyl-2-hydroxybenzoic acid is similar to other benzoic acid derivatives, such as 2,5-dihydroxybenzoic acid (gentisic acid) and various esters of benzoic acid. its unique structure, featuring the decanoyl group, distinguishes it from these compounds and contributes to its distinct properties and applications.
Comparison with Similar Compounds
2,5-Dihydroxybenzoic acid (gentisic acid)
Benzoic acid esters (e.g., methyl benzoate, ethyl benzoate)
Other hydroxybenzoic acid derivatives (e.g., 3,4-dihydroxybenzoic acid)
This comprehensive overview provides a detailed understanding of 5-Decanoyl-2-hydroxybenzoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-decanoyl-2-hydroxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-2-3-4-5-6-7-8-9-15(18)13-10-11-16(19)14(12-13)17(20)21/h10-12,19H,2-9H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDBCRXSHLVFGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)C1=CC(=C(C=C1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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